2,3,6-Trimethylphenol
Overview
Description
2,3,6-Trimethylphenol is an organic compound with the formula (CH3)3C6H2OH . It is a hydroxytoluene and is used as an intermediate for synthetic vitamin E . It is also used for manufacturing 2,3,5-Trimethylhydroquinone and as an intermediate for antioxidants and plastics .
Synthesis Analysis
2,3,6-Trimethylphenol is produced industrially by the methylation of m-cresol with methanol in the presence of a solid acid .
Molecular Structure Analysis
The molecular formula of 2,3,6-Trimethylphenol is C9H12O . The InChI representation is InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 . The Canonical SMILES representation is CC1=C(C(=C(C=C1)C)O)C .
Chemical Reactions Analysis
The oxidation of 2,3,6-trimethylphenol can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E .
Physical And Chemical Properties Analysis
2,3,6-Trimethylphenol has a molecular weight of 136.19 g/mol . It appears as a white solid with a melting point of 72 °C . The density is 1.0±0.1 g/cm3, and it has a boiling point of 223.0±9.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis of Vitamin E Intermediates
TMP is a key precursor in the synthesis of Vitamin E intermediates. It undergoes aerobic oxidation to produce 2,3,5-Trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-Trimethyl-1,4-hydroquinone (TMHQ), which are crucial intermediates in the production of Vitamin E . The development of efficient catalysts for this reaction is an active area of research, aiming to improve yields and reduce costs.
Catalysis Research
In catalysis, TMP is used to study the performance of various catalysts. For instance, a CuO@PIM-1 catalyst has been developed for the aerobic oxidation of TMP, showing high activity and selectivity. This catalyst combines the advantages of homogeneous and heterogeneous catalysts and can be reused multiple times without deactivation .
Green Chemistry
TMP oxidation processes are being optimized for environmental sustainability. Researchers have explored using air as a green oxidant over composite catalysts to synthesize TMQ, an essential intermediate for Vitamin E. This method is advantageous due to the abundance and eco-friendliness of air, and it offers inspiration for industrial production that is more environmentally conscious .
Polymer Modification
TMP is also employed as a comonomer for modifying polyphenylene oxide resins. This modification can alter the physical properties of the polymers, such as increasing their heat resistance or impact strength, making them suitable for a wider range of applications .
Mechanism of Action
Target of Action
It is known that tmp is involved in oxidation reactions, suggesting that its targets may be various enzymes or molecules that can be oxidized .
Mode of Action
The mode of action of TMP involves its oxidation by hydrogen peroxide in the presence of a heterogeneous catalyst, TiO2–SiO2 aerogel . The reaction is first-order in H2O2 and fractional order (1–0) in TMP . The results suggest the formation of an active intermediate on the titanium center. In this intermediate containing both a TMP molecule and the hydroperoxide group, inner-sphere one-electron oxidation of TMP occurs to give the phenoxyl radical .
Biochemical Pathways
The oxidation of TMP can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .
Pharmacokinetics
The molecular weight of tmp is 13619 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of TMP’s action is the formation of TMQ and TMHQ, which are important intermediates of vitamin E . These products are formed through the aerobic oxidation of TMP .
Action Environment
The action of TMP can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the reaction rate of TMP oxidation is proportional to the catalyst amount and depends on the water concentration in the reaction mixture in a complex manner . Moreover, the average particle size of the catalyst can also influence the catalytic oxidation of TMP .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,6-trimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOMQLYQAXGHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-57-3 | |
Record name | Phenol, 2,3,6-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022187 | |
Record name | 2,3,6-Trimethylphenol | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
226 °C, 226.00 °C. @ 760.00 mm Hg | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
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Flash Point |
100 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Solubility |
Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol) | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
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Record name | 2,3,6-Trimethylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/608/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.03 [mmHg], 0.035 mm Hg at 25 °C | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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Product Name |
2,3,6-Trimethylphenol | |
CAS RN |
2416-94-6 | |
Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | Phenol, 2,3,6-trimethyl- | |
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Record name | 2,3,6-Trimethylphenol | |
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Record name | 2,3,6-trimethylphenol | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
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Record name | 2,3,6-TRIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58 °C, 63.5 - 64 °C | |
Record name | 2,3,6-TRIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5876 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3,6-Trimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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